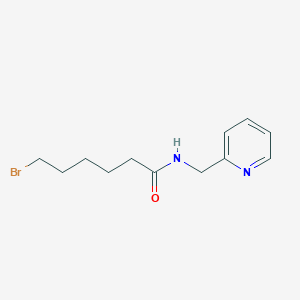

6-bromo-N-(2-pyridylmethyl)hexanamide

Description

6-Bromo-N-(2-pyridylmethyl)hexanamide is a brominated hexanamide derivative featuring a pyridylmethyl substituent on the amide nitrogen. These analogs are critical intermediates in asymmetric amino acid synthesis, peptidomimetic inhibitor development, and PROTAC (Proteolysis-Targeting Chimera) design .

Properties

Molecular Formula |

C12H17BrN2O |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

6-bromo-N-(pyridin-2-ylmethyl)hexanamide |

InChI |

InChI=1S/C12H17BrN2O/c13-8-4-1-2-7-12(16)15-10-11-6-3-5-9-14-11/h3,5-6,9H,1-2,4,7-8,10H2,(H,15,16) |

InChI Key |

MXLXVNZCXXJHIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Bromo-N-(tert-butoxy)hexanamide (2c)

- Structure : Tert-butoxy group as the nitrogen substituent.

- Synthesis : Prepared via alkylation of chiral Ni(II) Schiff base complexes under optimized conditions (3.0 equiv NaOH, DMF, 0–15°C), yielding 78% product with 88% diastereomeric excess (d.e.) .

- Application: Key intermediate in synthesizing Fmoc-protected amino acids (e.g., Fmoc-L-Asu(NHOtBu)-OH) for HDAC inhibitor development .

- Advantage : High diastereoselectivity and compatibility with Fmoc/tBu solid-phase peptide synthesis (SPPS) .

6-Bromo-N-(trityl)hexanamide (2a)

6-Bromo-N-(THP)hexanamide (2b)

6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide (49d)

6-Bromo-N-(2-(sec-butyl)-1,3-dioxoisoindolin-4-yl)hexanamide (8a)

- Structure : Sec-butyl and phthalimide groups.

- Characterization : NMR data (δ 9.60, NH; δ 3.41, BrCH2) and ES-HRMS (m/z 393.0821 [M−H]−) confirm structure .

- Use : Chemiluminescent probe precursor via further functionalization .

Research Findings and Trends

- Protecting Group Impact : Trityl and THP groups exhibit poor stability under basic alkylation conditions, while tert-butoxy enhances both yield and stereoselectivity .

- Linker Utility : The bromohexanamide chain serves as a versatile linker in PROTACs, enabling conjugation of E3 ligase binders to target proteins .

- Structural Diversity: Modifying the nitrogen substituent (e.g., pyridylmethyl vs. isoindolinone) tailors compounds for applications ranging from catalysis to bioimaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.